![molecular formula C8H16N2O5 B103628 N-Acetyl-beta-D-glucosaminylamine CAS No. 18615-50-4](/img/structure/B103628.png)
N-Acetyl-beta-D-glucosaminylamine
Overview
Description
N-Acetyl-beta-D-glucosaminylamine is a derivative of glucosamine, which is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is closely related to compounds that play a significant role in biological processes, such as the biosynthesis of glycoproteins and gangliosides, which are essential for the structure and function of many cellular proteins and cell membranes .
Synthesis Analysis
The synthesis of this compound derivatives has been explored in various studies. For instance, the synthesis of N-acetyl-alpha and N-acetyl-beta-D-glucosamine 1-phosphates has been achieved through the condensation of crystalline phosphoric acid with acetylated glucose derivatives, followed by deacetylation and separation of the anomers using ion exchange resins . Additionally, the synthesis of N-acetyl-beta-D-glucosaminides has been reported, which are valuable for enzymatic assays .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies have revealed details about the conformation of the N-acetyl group and the overall structure of the sugar moieties. For example, the sugar moieties in certain this compound derivatives adopt a (4)C1 conformation, which can be slightly distorted due to crystal packing forces . The conformation of the N-acetyl group in N-Acetyl-D-glucosamine has been analyzed using NMR, identifying the NH protons of the amide cis forms and providing insights into the orientation between H2 and NH .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in the context of enzymatic assays and glycosylation reactions. For instance, N-acetyl-beta-D-glucosaminides have been synthesized as substrates for N-acetyl-beta-D-glucosaminidase, an enzyme that hydrolyzes these compounds to release aglycones that can be used in colorimetric assays . The synthesis of glycosyl esters of amino acids also involves reactions with this compound derivatives, where factors affecting the racemization of the amino acid moiety have been investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the presence of functional groups. For example, the solubility, stability, and reactivity of these compounds in aqueous solutions are critical for their application in biochemical assays and synthesis reactions . The crystal structure analysis provides information on the potential for forming hydrogen bonds in the crystal lattice, which can affect the compound's physical properties .
Scientific Research Applications
Renal Health and Disease Monitoring
N-Acetyl-beta-D-glucosaminidase (NAG) plays a significant role in renal health. It is a lysosomal enzyme present in the proximal tubular cells of kidneys and is used as a marker for proximal tubular damage and nephrotoxicity. Abnormal urinary NAG excretion is reported in various renal disorders, including acute kidney injury, urinary tract infection, diabetes mellitus, and hypertension, making it a valuable tool for diagnosing kidney diseases (Kavukçu, Soylu, & Türkmen, 2002); (Mohkam & Ghafari, 2015).
Diagnostic Assays
Spectrophotometric assays for NAG activity in urine provide a reliable method for detecting and monitoring renal disorders. This assay involves gel filtration to separate the enzyme from inhibitors in urine, followed by spectrophotometry of the liberated products, demonstrating its efficacy in detecting nephrotoxicity (Horak, Hopfer, & Sunderman, 1981).
Optical Sensors and Disease Detection
Recent advances in optical sensors for NAG have expanded its applications. These sensors are used in assessing kidney health, detecting and treating infectious diseases, imaging cancer, and treating lysosomal disorders. Fluorescent imaging and diagnostics methods utilizing these sensors are gaining prominence (Morsby & Smith, 2022).
Biochemical Studies
NAG is involved in the metabolism of glycoproteins and glycolipids. Its multiplicity has been demonstrated through electrophoretic studies, providing insights into its biochemical behavior and diversity in living organisms (Yoshikawa, Koide, & Yamanaka, 1972).
Thermostable Enzyme Properties
A study on the enzyme PbChi74 from Paenibacillus barengoltzii revealed its thermostability and hydrolytic properties, making it potentially useful in converting chitin to N-acetyl glucosamine (GlcNAc), an important pharmacological agent (Fu et al., 2014).
Multifunctional Therapeutic Applications
Glucosamine, an acetylated derivative of N-acetyl glucosamine, exhibits pharmacological effects beneficial in treating osteoarthritis and other diseases due to its anti-oxidant and anti-inflammatory activities (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Mechanism of Action
Target of Action
It is often used as a building block in a variety of synthetic reactions .
Biochemical Pathways
It has been used as a substrate for the enzyme n-acetyl-beta-d-glucosaminidase .
Pharmacokinetics
It is known that the compound is a powder and is stored at 2-8°c .
Result of Action
It is known that the compound is used as a building block in a variety of synthetic reactions .
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-glucosaminylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
114910-04-2, 4229-38-3 | |
Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the significance of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine in studying enzymes?
A1: This compound, often utilized in its derivative forms, serves as a valuable tool in enzymatic research. For instance, when linked to Sepharose beads, a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine, namely N-(epsilon-aminohexanoyl)-2-acetamido-2-deoxy-beta-D-glucopyranosylamine, enabled the purification of a beta-N-acetylhexosaminidase enzyme from Trichomonas foetus. [] This purification was achieved through affinity chromatography, highlighting the compound's role in isolating and studying specific enzymes.
Q2: What are the synthetic challenges associated with 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and how have researchers addressed them?
A3: Synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and its derivatives can lead to by-products like bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines. [] Researchers have developed methods to isolate and characterize these by-products, enabling a better understanding of the reaction pathway. Furthermore, they have optimized the synthesis to favor the desired product, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-d-glucopyranosylamine, and minimize by-product formation. [] These advances in synthetic techniques contribute to more efficient production and utilization of this compound in various research applications.
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